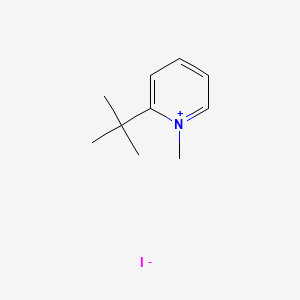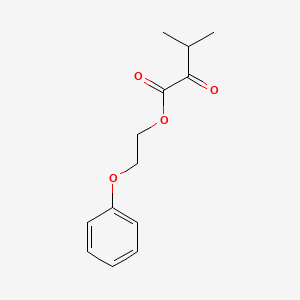
3-Ethenylocta-5,7-dien-2-YL nona-3,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double bonds and a complex carbon chain, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate typically involves a series of organic reactions. The process may include the use of catalysts and specific reaction conditions to ensure the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow processes, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate include other dienoates and compounds with multiple double bonds, such as:
- This compound analogs
- Other polyunsaturated esters
- Compounds with similar carbon chain structures .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
59479-67-3 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-ethenylocta-5,7-dien-2-yl nona-3,8-dienoate |
InChI |
InChI=1S/C19H28O2/c1-5-8-10-11-12-14-16-19(20)21-17(4)18(7-3)15-13-9-6-2/h5-7,9,12-14,17-18H,1-3,8,10-11,15-16H2,4H3 |
InChI Key |
GQURRQBVMQWXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC=CC=C)C=C)OC(=O)CC=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)


